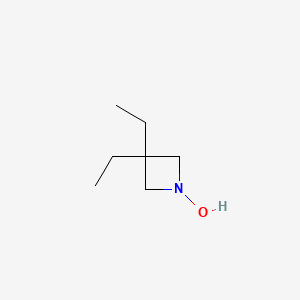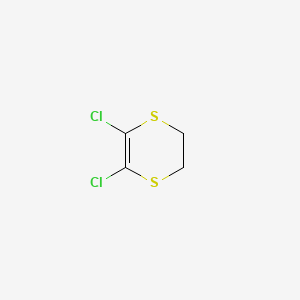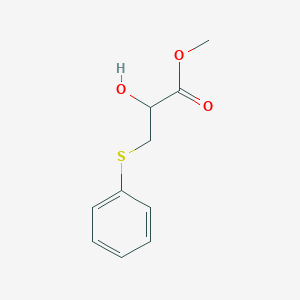
Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester is an organic compound with the molecular formula C10H12O3S This compound is characterized by the presence of a propanoic acid backbone, a hydroxyl group, a phenylthio group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester typically involves the esterification of 2-hydroxy-3-(phenylthio)propanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the Fischer esterification process, where the carboxylic acid and alcohol are reacted in the presence of an acid catalyst. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(phenylthio)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(phenylthio)propanol.
Substitution: Formation of substituted propanoic acid derivatives.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-hydroxy-, methyl ester:
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester:
Uniqueness
Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester is unique due to the presence of the phenylthio group, which imparts
Propiedades
| 111248-06-7 | |
Fórmula molecular |
C10H12O3S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-phenylsulfanylpropanoate |
InChI |
InChI=1S/C10H12O3S/c1-13-10(12)9(11)7-14-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 |
Clave InChI |
OVZMYFOEOUPTKY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CSC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tridecafluorohexyl)oxy]nonane](/img/no-structure.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
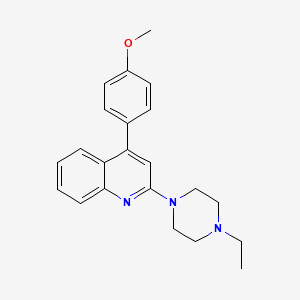
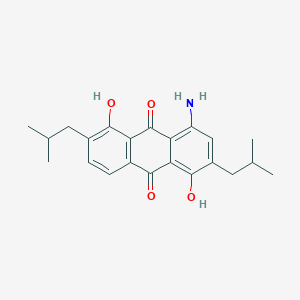
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
